Z-L-Dbu(N3)-OH
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Overview
Description
Z-L-Dbu(N3)-OH: is a chemical compound known for its unique structure and properties. It is a derivative of diaminobutyric acid, which is an amino acid. The compound is often used in various chemical and biological research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Dbu(N3)-OH typically involves the protection of the amino groups and the introduction of the azide group. The process begins with the protection of the amino groups using a suitable protecting group such as benzyloxycarbonyl. The azide group is then introduced through a nucleophilic substitution reaction using sodium azide. The final product is obtained after deprotection of the amino groups under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Z-L-Dbu(N3)-OH undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Z-L-Dbu(N3)-OH is used as a building block in the synthesis of various complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study protein modifications and interactions. The azide group can be used in click chemistry to label proteins and other biomolecules .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of Z-L-Dbu(N3)-OH involves its reactivity with various functional groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
- Nbeta-Z-L-3,4-Diaminobutyric acid methylester hydrochloride
- Z-L-Dbu-ome hcl
Comparison: Z-L-Dbu(N3)-OH is unique due to the presence of the azide group, which imparts distinct reactivity compared to other similar compounds. The azide group allows for specific reactions such as click chemistry, which is not possible with other derivatives.
Properties
IUPAC Name |
(3S)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFMNJJEQRLIV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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